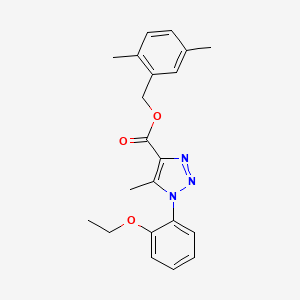

(2,5-dimethylphenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

This compound is a triazole-based carboxylate ester featuring a 2,5-dimethylphenylmethyl group and a 2-ethoxyphenyl substituent. Triazole derivatives are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, owing to their ability to mimic peptide bonds and engage in hydrogen bonding interactions . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by esterification steps .

Properties

IUPAC Name |

(2,5-dimethylphenyl)methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-5-26-19-9-7-6-8-18(19)24-16(4)20(22-23-24)21(25)27-13-17-12-14(2)10-11-15(17)3/h6-12H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIXTVLNJCTBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=C(C=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,5-dimethylphenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This article examines its synthesis, biological evaluations, and potential applications in medicinal chemistry.

- Molecular Formula : C25H27N5O3

- Molecular Weight : 445.5 g/mol

- CAS Number : 946370-93-0

Synthesis

The synthesis of this compound involves the coupling of 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole with a suitable carboxylic acid derivative. The process typically utilizes methods such as microwave-assisted synthesis or conventional heating to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, various triazole compounds have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism often involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | HCT-116 | TBD |

| This compound | HepG2 | TBD |

Note: Specific IC50 values for the compound were not found in the literature; however, similar compounds exhibit notable activity.

Antimicrobial Activity

Triazoles have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The biological activity is often attributed to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways.

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, several triazole derivatives were synthesized and tested for anticancer activity. Among them, compounds with similar structural motifs to our compound showed promising results against multiple cancer cell lines through thymidylate synthase inhibition .

Study 2: Antimicrobial Properties

Another research article focused on the antimicrobial activities of triazole derivatives revealed that compounds structurally related to our target exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests a potential broad-spectrum antimicrobial application.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The compound’s crystal structure would typically be resolved using X-ray diffraction (XRD) with programs like SHELXL for refinement and OLEX2 for visualization and analysis . Key structural features include:

- Triazole ring planarity : Critical for π-π stacking interactions.

- Substituent effects : The 2-ethoxyphenyl group introduces steric hindrance and electron-donating effects, while the 2,5-dimethylphenyl group enhances hydrophobic interactions.

- Hydrogen bonding : The carboxylate ester may form hydrogen bonds with adjacent molecules, stabilizing the crystal lattice, as described in graph-set analysis methodologies .

Table 1: Hypothetical Crystallographic Data (Based on Analogous Triazoles)

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.7 Å |

| Hydrogen bonds (per molecule) | 2–3 (C=O⋯H–N/O–H) |

Structural Analogues

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate :

- Lacks the ethoxy and dimethylphenyl groups.

- Reduced lipophilicity (clogP ~2.1 vs. hypothetical ~3.5 for the target compound).

- Lower metabolic stability due to fewer steric protections .

Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds from Pharmacopeial Forum ):

- Replace triazole with thiazole, altering electronic properties.

- Thiazole’s sulfur atom enhances polar interactions but may reduce bioavailability.

Bioactivity and Mechanism Insights

- Enzyme inhibition : Binding to active sites via triazole-carboxylate interactions.

- Membrane disruption : Hydrophobic substituents may penetrate lipid bilayers, as seen in plant-derived bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.